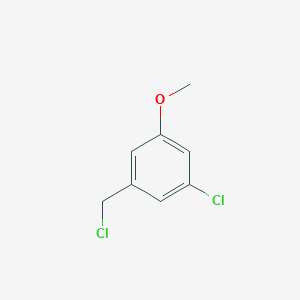

1-Chloro-3-(chloromethyl)-5-methoxybenzene

描述

Structure

3D Structure

属性

IUPAC Name |

1-chloro-3-(chloromethyl)-5-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2O/c1-11-8-3-6(5-9)2-7(10)4-8/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSHIZISXBATBMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)CCl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50628839 | |

| Record name | 1-Chloro-3-(chloromethyl)-5-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50628839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178486-30-1 | |

| Record name | 1-Chloro-3-(chloromethyl)-5-methoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=178486-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-3-(chloromethyl)-5-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50628839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Chloro 3 Chloromethyl 5 Methoxybenzene and Analogous Systems

Established Synthetic Pathways to 1-Chloro-3-(chloromethyl)-5-methoxybenzene Precursors

The creation of the core structure of this compound relies on the initial synthesis of a stable precursor, which can then be subjected to further functionalization.

A primary precursor for the target compound is 1-chloro-3-methoxy-5-methylbenzene (B1355040). An effective synthesis for this intermediate has been developed, offering high yields and utilizing readily available starting materials. google.com The methodology involves a nucleophilic aromatic substitution reaction where a 1-chloro-3-halogenotoluene serves as the substrate. This compound is reacted with sodium methoxide (B1231860) in a suitable solvent, leading to the displacement of the halogen at the 3-position by a methoxy (B1213986) group. google.com

The reaction's success hinges on the selection of the starting material and the reaction conditions. The halogen (X) at the 3-position of the toluene (B28343) derivative can be fluorine, chlorine, or bromine. google.com The use of a solvent such as methanol (B129727), N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), or dimethyl sulfoxide (B87167) (DMSO) facilitates the reaction. google.com A notable advantage of this method is the affordability of the raw materials and the simplicity of the production and purification process, making it suitable for industrial-scale synthesis. google.com In a specific example, reacting 1-chloro-3-fluorotoluene with sodium methoxide in DMF at 100°C for 12 hours resulted in a 92.3% yield of 1-chloro-3-methoxy-5-methylbenzene. google.com

| Reactant | Reagent | Solvent | Temperature | Time | Yield |

| 1-Chloro-3-fluorotoluene | Sodium methoxide | DMF | 100°C | 12 h | 92.3% |

This interactive table summarizes the synthesis of 1-chloro-3-methoxy-5-methylbenzene.

The synthesis of analogous chlorinated methoxybenzene derivatives involves a variety of chemical strategies. A common approach for introducing a methoxy group onto a chlorinated aromatic ring is through a nucleophilic aromatic substitution (SNAr) reaction. For instance, chlorinated fluorobenzene (B45895) derivatives, which are often commercially available, can be converted to their corresponding methoxy derivatives by reaction with sodium methoxide. nih.gov This reaction is typically carried out in a polar aprotic solvent like DMF at elevated temperatures. nih.gov

Another strategy involves the direct chlorination of methoxybenzene (anisole) or its derivatives. Depending on the reagents and conditions, chlorination can occur on the aromatic ring or on the methyl group of the methoxy moiety. For example, the reaction of anisole (B1667542) with chlorine gas in the presence of ultraviolet light and a suitable solvent can lead to the formation of trichloromethoxybenzene, where the methyl group is chlorinated. google.com Ring chlorination of methylated aromatic compounds can also be achieved by reacting them with chlorine gas in a titanium tetrachloride solvent under conditions that avoid light, while subsequent side-chain chlorination can be induced by light irradiation. google.com These methods provide access to a wide range of chlorinated methoxybenzene intermediates essential for the synthesis of more complex molecules. nih.govgoogle.com

Aromatic Chloromethylation Reactions in Substituted Benzene (B151609) Systems

Chloromethylation is a pivotal reaction for introducing a chloromethyl (–CH₂Cl) group onto an aromatic ring. This functional group serves as a versatile handle for subsequent chemical modifications. google.com The reaction is a form of electrophilic aromatic substitution and its efficiency and outcome are highly dependent on the reaction mechanism, catalytic system, and the directing effects of substituents already present on the benzene ring. vaia.comwikipedia.org

The chloromethylation of aromatic compounds proceeds via an electrophilic aromatic substitution (EAS) mechanism. tandfonline.com The reaction typically involves an aromatic hydrocarbon, a source of formaldehyde (B43269) (such as formaldehyde, paraformaldehyde, or trioxane), hydrogen chloride, and a Lewis acid catalyst. vaia.comwikipedia.org The key steps of the mechanism are:

Formation of the Electrophile: The Lewis acid catalyst, such as zinc chloride (ZnCl₂) or tin tetrachloride (SnCl₄), coordinates with the formaldehyde or its derivative. vaia.comwikipedia.org This coordination enhances the electrophilicity of the carbonyl carbon, facilitating the formation of a highly reactive electrophile. The precise nature of the electrophile can vary, with possibilities including the chloromethyl cation (CH₂Cl⁺) or a related species like the (chloromethyl)oxonium cation (ClH₂C–OH₂⁺). wikipedia.org

Electrophilic Attack: The electron-rich π-system of the aromatic ring attacks the electrophile. This step results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. vaia.com

Rearomatization: A base (such as Cl⁻) removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring and yielding the final chloromethylated product. wikipedia.org

The choice of catalyst is critical in chloromethylation reactions, as it influences the reaction rate, yield, and selectivity. A variety of catalytic systems have been developed to optimize this transformation for different aromatic substrates. unive.it

Traditional Lewis Acids: The classic Blanc chloromethylation reaction employs a Lewis acid like zinc chloride (ZnCl₂) with formaldehyde and HCl. wikipedia.org Other common Lewis acids include aluminum chloride (AlCl₃) and tin tetrachloride (SnCl₄). nih.govwikipedia.org These catalysts are effective but can sometimes lead to side reactions, such as the formation of diarylmethane byproducts, where the chloromethylated product alkylates another arene molecule. wikipedia.orgunive.it

Modified and Milder Catalysts: To improve selectivity and employ milder conditions, alternative catalytic systems have been investigated. For instance, zinc iodide (ZnI₂) has been shown to effectively catalyze the chloromethylation of various aromatic hydrocarbons using dimethoxymethane (B151124) and chlorosulfonic acid, providing good to excellent yields under mild conditions. researchgate.net

Phase-Transfer Catalysts: The use of phase-transfer catalysts, such as quaternary ammonium (B1175870) salts, has been reported to improve both the yield and regioselectivity of chloromethylation for alkylbenzenes. unive.it In one study, the chloromethylation of cumene (B47948) in the presence of a micellar catalyst resulted in a 98% yield with enhanced para-selectivity. unive.it

Acid-Promoted Systems: In some cases, strong protic acids can be used. Modified chloromethylation conditions using chloromethyl methyl ether in the presence of 60% sulfuric acid have proven effective for deactivated substrates. wikipedia.org An alternative approach eliminates the need for Lewis acids by generating the chloromethylating agent in-situ from a formaldehyde precursor and HCl gas in the presence of a catalytic amount of a short-chain carboxylic acid, which promotes the reaction. google.com

| Catalytic System | Chloromethylating Agents | Substrates | Key Features |

| ZnCl₂ (Blanc Reaction) | Formaldehyde, HCl | Aromatic Rings | Classic method, can form diarylmethane byproducts. wikipedia.org |

| SnCl₄ / AlCl₃ | Chloromethyl methyl ether, etc. | Benzene, Toluene | Effective Lewis acids, kinetics have been studied. nih.govacs.org |

| ZnI₂ | Dimethoxymethane, Chlorosulfonic acid | Aromatic Hydrocarbons | Mild conditions, good to excellent yields. researchgate.net |

| Quaternary Ammonium Salts | Paraformaldehyde, NaCl, H₂SO₄ | Alkylbenzenes | Improved yield and para-selectivity. unive.it |

| Carboxylic Acid | Formaldehyde precursor, HCl | Substituted Benzenes | Environmentally friendlier, avoids strong Lewis acids. google.com |

This interactive table provides a summary of various catalytic systems used in chloromethylation reactions.

When a substituted benzene undergoes chloromethylation, the position of the incoming chloromethyl group is directed by the electronic and steric properties of the substituents already on the ring. The methoxy group (–OCH₃) is a powerful activating group and an ortho, para-director in electrophilic aromatic substitution. nih.gov This means it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it on the benzene ring.

Studies on the chloromethylation of anisole (methoxybenzene) show that the reaction yields a mixture of isomers. For example, the reaction of anisole with paraformaldehyde and hydrogen chloride in cyclohexane (B81311) resulted in an organic layer containing approximately 58.5% 4-(chloromethyl)-anisole (para isomer) and 19.8% 2-(chloromethyl)-anisole (ortho isomer). google.com The preference for the para position is common in electrophilic substitutions of monosubstituted benzenes and is often attributed to reduced steric hindrance at the para position compared to the ortho positions, which are adjacent to the methoxy group.

Influence of Reaction Conditions and Solvent Systems on Chloromethylation Efficiency

The efficiency of chloromethylation, a key reaction for introducing a chloromethyl group onto an aromatic ring, is profoundly influenced by a variety of reaction parameters, including temperature, catalyst choice, molar ratios of reactants, and the solvent system employed. Optimizing these conditions is crucial for maximizing the yield of the desired product, such as this compound, while minimizing the formation of by-products, most notably diarylmethanes. google.comdur.ac.uk

Key factors influencing the reaction include:

Temperature: Higher reaction temperatures generally increase the rate of reaction but also tend to favor the formation of unwanted diarylmethane by-products. dur.ac.uk This side reaction occurs when the initially formed chloromethylated product reacts with another molecule of the starting aromatic compound.

Catalyst: The choice of catalyst is critical. While the reaction can proceed in the absence of a catalyst, the rate is often very slow. researchgate.net Lewis acids are commonly employed to enhance the reaction rate. However, strong Lewis acids like aluminum chloride are known to aggressively promote the formation of diarylmethane products. dur.ac.uk Milder catalysts, such as zinc iodide or iron(III) chloride, can offer a better balance between reaction rate and selectivity. researchgate.netresearchgate.net For activated aromatic rings like anisole, using a catalyst like titanium tetrachloride at low temperatures (0-5°C) can optimize the ratio of chloromethylated product to diarylmethane. dur.ac.uk

Molar Ratio of Reagents: The concentration of the chloromethylated product increases as the reaction progresses, which can lead to an increased rate of diarylmethane formation. google.com Using an excess of the aromatic substrate can sometimes mitigate this, but a point can be reached where the side reaction becomes dominant. google.com The molar ratios between the substrate, the chloromethylating agent (e.g., paraformaldehyde), and the chlorine source (e.g., HCl) must be carefully controlled. For instance, in the chloromethylation of S-DVB copolymers, increasing the molar ratio of paraformaldehyde and trimethylchlorosilane (TMCS) relative to the styrene (B11656) unit led to a higher chlorine content in the final product. researchgate.net

The following table illustrates the effect of different catalysts and reaction conditions on the chloromethylation of macroporous S-DVB copolymers, providing insight into how these variables can be manipulated to control the reaction outcome. researchgate.net

Solvent Systems also play a pivotal role. The mechanism of chloromethylation often involves the formation of a carbocation intermediate, which is stabilized by polar solvents. The choice of solvent can affect reaction rates and selectivity through its ionizing power and nucleophilicity. mdpi.com In solvolysis reactions of related compounds, which serve as a model for understanding these effects, solvents are shown to influence whether the mechanism is more associative (bimolecular, SN2-like) or dissociative (unimolecular, SN1-like). mdpi.com For benzylic systems, which readily form stabilized carbocations, a dissociative pathway is often favored. youtube.com Highly ionizing solvents can facilitate the formation of the electrophilic species required for the reaction, while the nucleophilicity of the solvent must be managed to avoid unwanted side reactions with the chloromethylated product. mdpi.com Common solvents for chloromethylation include chlorinated hydrocarbons like chloroform (B151607) and dichloromethane. researchgate.net

Novel Synthetic Strategies for this compound and its Derivatives

Recent advancements in organic synthesis have provided new methodologies for the preparation of benzylic halides and their derivatives, moving beyond traditional chloromethylation techniques to offer improved selectivity, milder conditions, and broader functional group tolerance.

The classical Blanc chloromethylation using formaldehyde and hydrogen chloride suffers from the use of corrosive and hazardous reagents. google.com Modern approaches seek to replace these with safer and more manageable alternatives.

One novel strategy involves a substitution reaction on a pre-functionalized ring. For example, a method for synthesizing the related compound 1-chloro-3-methoxy-5-methylbenzene uses 1-chloro-3-halogenotoluene as a starting material, which reacts with sodium methoxide in a solvent such as methanol or dimethylformamide (DMF). google.com This approach avoids the direct handling of formaldehyde and HCl.

Alternative chloromethylating systems have also been developed. A practical method uses a mixture of dimethoxymethane and chlorosulfonic acid, catalyzed by zinc iodide, to afford chloromethyl derivatives in good to excellent yields under mild conditions (5-10°C). researchgate.net This system provides a more controlled source of the chloromethylating agent. Another highly efficient and chemoselective method for converting benzylic alcohols to benzylic chlorides utilizes 2,4,6-trichloro-1,3,5-triazine (TCT) in dimethyl sulfoxide (DMSO). organic-chemistry.org This reaction is rapid (10-40 minutes) and proceeds under neutral conditions, making it compatible with acid-sensitive functional groups. organic-chemistry.org

Controlling selectivity is a paramount goal in modern organic synthesis. Chemo-selectivity refers to the selective reaction of one functional group in the presence of others, while stereoselectivity involves controlling the three-dimensional arrangement of atoms in the product.

Chemo-selective Approaches: The development of methods that tolerate a wide range of functional groups is essential for the synthesis of complex molecules. The aforementioned TCT/DMSO system for chlorinating benzyl (B1604629) alcohols demonstrates excellent chemo-selectivity, as it selectively reacts with benzylic alcohols over aliphatic alcohols. organic-chemistry.org This allows for the targeted modification of molecules containing multiple hydroxyl groups. Another approach involves the late-stage functionalization of C-H bonds. For instance, a manganese catalyst has been developed for the highly chemo-selective oxidation of benzylic methylenes to ketones using hydrogen peroxide. nih.gov This protocol is robust, tolerating functional groups like esters, nitriles, alkynes, and amines, and provides a pathway to precursors for benzylic halides. nih.gov

Stereoselective Approaches: While this compound is not chiral, the synthesis of its derivatives often requires the creation of stereocenters. The development of stereoselective methods for forming bonds at the benzylic position is an active area of research. Asymmetric cross-coupling reactions have emerged as a powerful tool. For example, a Ni/photoredox dual catalysis system has been developed for the asymmetric cross-coupling of α-N-heterocyclic trifluoroborates with aryl bromides. nih.gov This method provides access to pharmaceutically relevant chiral N-benzylic heterocycles in good to excellent enantioselectivity. nih.gov Similarly, iridium-catalyzed enantioselective benzylation of allylic electrophiles using aryl acetic acids allows for stereoselective carbon-carbon bond formation. organic-chemistry.org These advanced methods enable the synthesis of enantioenriched molecules that are crucial in medicinal chemistry and materials science.

Electrochemical Synthetic Routes in Organohalogen Chemistry

Electrochemical synthesis offers a green and powerful alternative to traditional chemical methods by using electrons as a traceless reagent to drive redox reactions. organic-chemistry.org This approach has found significant application in organohalogen chemistry, including the synthesis and modification of benzylic halides.

Electrosynthesis can be applied to both the formation and reaction of carbon-halogen bonds. In a halogen-mediated process, halide anions can be oxidized at the anode to form active halogen species (elemental halogens, halogen cations, or radicals), which then react with an organic substrate to yield the halogenated product. rsc.org

Conversely, the cathodic reduction of organohalides is a well-established process for generating reactive intermediates. The electrochemical reduction of benzyl halides, for instance, involves the transfer of electrons to the C-X antibonding orbital, leading to the cleavage of the carbon-halogen bond and the formation of a benzyl radical or anion. nih.gov The reduction potential required for this process can be significantly lowered by using catalytically active electrodes, such as silver, which can shift the reduction potential positively by 0.45–0.72 V compared to a glassy carbon electrode. researchgate.net

These electrochemically generated intermediates can be trapped by various electrophiles or participate in coupling reactions. Recent applications include:

C-S Cross-Coupling: An electrochemically driven, metal-free method has been developed for the synthesis of benzylic thioethers from benzyl halides and disulfides. This approach proceeds via a radical-radical cross-coupling mechanism at room temperature and avoids the need for transition metals or chemical oxidants. rsc.org

Alkene Functionalization: Electrochemical methods can be used for the difunctionalization of alkenes, where organohalides serve as the halide source. organic-chemistry.org In one-pot processes, the anodic conversion of a C=C bond can be run in parallel with the cathodic transformation of an organohalide. organic-chemistry.org

Carboxylation: The electroreductive carboxylation of benzyl halides with CO₂ provides a route to valuable phenylacetic acid derivatives. researchgate.net

These electrochemical strategies represent a significant advancement in organohalogen synthesis, offering mild reaction conditions, high selectivity, and improved environmental compatibility. nih.gov

Chemical Reactivity and Transformation Mechanisms of 1 Chloro 3 Chloromethyl 5 Methoxybenzene

Electrophilic and Nucleophilic Reactivity of the Chloromethyl and Chloro Substituents

The two chlorine atoms in 1-Chloro-3-(chloromethyl)-5-methoxybenzene exhibit fundamentally different reactivities due to their bonding environments. The chlorine atom of the chloromethyl group is attached to an sp³-hybridized carbon, behaving as a benzylic halide. In contrast, the chlorine atom directly bonded to the aromatic ring is attached to an sp²-hybridized carbon.

The chloromethyl group is highly susceptible to nucleophilic substitution reactions . doubtnut.com The C-Cl bond is polarized, and its position adjacent to the benzene (B151609) ring allows for the stabilization of a carbocation intermediate, making SN1 pathways feasible. quora.comquora.com The primary nature of the benzylic carbon also permits SN2 reactions. This reactivity allows the chloromethyl moiety to serve as a versatile synthetic handle for introducing a variety of functional groups.

Conversely, the chloro substituent on the aromatic ring is largely unreactive towards nucleophilic substitution under standard conditions. The C-Cl bond has partial double bond character due to resonance with the aromatic π-system, making it stronger and harder to break. doubtnut.com Furthermore, the electron-rich nature of the benzene ring repels incoming nucleophiles. quora.com From an electrophilic standpoint, the chloro group acts as a deactivating substituent in electrophilic aromatic substitution (EAS) reactions due to its inductive electron-withdrawing effect. quora.comlibretexts.org However, through resonance, it donates lone pair electron density to the ring, directing incoming electrophiles to the ortho and para positions. libretexts.org

Interactive Table: Comparison of Chloro-Substituent Reactivity

| Feature | Chloromethyl Group (-CH₂Cl) | Aromatic Chloro Group (-Cl) |

| Carbon Hybridization | sp³ | sp² |

| Primary Reactivity | Nucleophilic Substitution (SN1/SN2) | Electrophilic Aromatic Substitution (Directing Group) |

| C-Cl Bond Character | Single bond | Partial double bond character doubtnut.com |

| Reactivity with Nucleophiles | High | Very Low |

| Role in EAS | Weakly deactivating group | Deactivating, ortho, para-directing group quora.com |

| Typical Reactions | Conversion to alcohols, ethers, amines, nitriles | Directing incoming electrophiles (e.g., nitration, halogenation) |

Reaction Mechanisms for Functional Group Interconversion of Chloromethyl Moieties

The chloromethyl group of this compound is a prime site for functional group interconversion, primarily through nucleophilic substitution mechanisms. ub.edu The choice between an SN1 and SN2 pathway is influenced by reaction conditions such as the solvent, the nature of the nucleophile, and temperature.

SN1 Mechanism: This mechanism proceeds through a two-step process involving the formation of a resonance-stabilized benzylic carbocation. quora.com The departure of the chloride leaving group is the rate-determining step. The positive charge on the resulting carbocation is delocalized over the aromatic ring, which significantly stabilizes the intermediate. quora.com This pathway is favored by polar protic solvents, high temperatures, and weak nucleophiles.

SN2 Mechanism: This is a one-step, concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time as the chloride ion departs. This pathway leads to an inversion of stereochemistry if the carbon were chiral. For the primary benzylic chloride in this molecule, the SN2 pathway is sterically accessible. It is favored by polar aprotic solvents, strong nucleophiles, and lower temperatures.

A variety of transformations can be achieved via these mechanisms. For instance, treatment with hydroxide (B78521) or alkoxide ions yields the corresponding benzyl (B1604629) alcohol or ether. Reaction with cyanide provides a route to phenylacetonitrile (B145931) derivatives, and reaction with ammonia (B1221849) or amines leads to the formation of benzylamines. researchgate.net

Interactive Table: Examples of Functional Group Interconversion

| Nucleophile | Reagent Example | Product Functional Group | Predominant Mechanism |

| Hydroxide | NaOH (aq) | Alcohol (-CH₂OH) | SN1 / SN2 |

| Cyanide | NaCN in DMSO | Nitrile (-CH₂CN) | SN2 |

| Azide | NaN₃ | Azide (-CH₂N₃) | SN2 |

| Iodide | NaI in Acetone | Iodoalkane (-CH₂I) | SN2 (Finkelstein reaction) |

| Ammonia | NH₃ | Amine (-CH₂NH₂) | SN2 |

| Water/Alcohol | H₂O or ROH | Alcohol/Ether (-CH₂OH/-CH₂OR) | SN1 (Solvolysis) |

Intramolecular and Intermolecular Reactions Involving the Substituted Aromatic Ring System

The reactivity of the aromatic ring is governed by the directing and activating/deactivating effects of the existing substituents. The methoxy (B1213986) group (-OCH₃) is a strong activating group and is ortho, para-directing. The chloro group (-Cl) is a deactivating group but is also ortho, para-directing. The chloromethyl group (-CH₂Cl) is considered weakly deactivating.

The combined influence of these groups directs incoming electrophiles primarily to the positions ortho to the powerful methoxy group (positions 2 and 6) and para to the chloro group (position 2). Therefore, electrophilic attack is strongly favored at the C2 position, and to a lesser extent, the C6 position.

Intermolecular Friedel-Crafts Alkylation: In a Friedel-Crafts alkylation, an alkyl group is introduced to the aromatic ring using an alkyl halide and a Lewis acid catalyst like AlCl₃. masterorganicchemistry.com For this compound, the highly activated ring would readily undergo alkylation. The incoming alkyl group would be directed predominantly to the C2 position.

Intramolecular Friedel-Crafts Alkylation (Cyclization): The presence of the reactive chloromethyl group on the same molecule opens the possibility for intramolecular reactions. If a suitable nucleophilic site exists on a side chain (introduced, for example, by first reacting the chloromethyl group), an intramolecular cyclization could occur. More directly, under certain conditions, the chloromethyl group itself can act as the electrophile in an intramolecular Friedel-Crafts reaction if another aromatic ring is present in the molecule, leading to the formation of cyclic structures like anthracenes or phenanthrenes.

The formation of a benzylic carbocation is a key step in SN1 reactions of the chloromethyl group. This intermediate is significantly stabilized by resonance, with the positive charge delocalized into the aromatic π-system.

While carbocation rearrangements are common in aliphatic systems to form more stable carbocations (e.g., a secondary carbocation rearranging to a tertiary one), major skeletal rearrangements like the Wagner-Meerwein shift are not typically observed for simple benzylic carbocations. wikipedia.orgnumberanalytics.com Such a rearrangement would require disrupting the highly stable aromatic system, which is energetically unfavorable. Therefore, the primary benzylic carbocation formed from this compound is expected to react with a nucleophile without significant structural rearrangement of the carbon skeleton. msu.edu Minor rearrangements like hydride or alkyl shifts are theoretically possible if a more complex substrate derived from this molecule were to generate a carbocation at a different position, but they are not a feature of the reactivity of the chloromethyl group itself. libretexts.orgpharmaguideline.com

Kinetic and Mechanistic Investigations of Substitution Reactions

Kinetic studies are crucial for elucidating the precise mechanism of substitution reactions.

For Nucleophilic Substitution at the Chloromethyl Group: The rate of substitution can be monitored to determine the reaction order.

A reaction following an SN1 mechanism would exhibit first-order kinetics, with the rate law being Rate = k[Substrate]. The rate is independent of the nucleophile's concentration. quora.com

A reaction following an SN2 mechanism would show second-order kinetics, with the rate law being Rate = k[Substrate][Nucleophile]. The rate depends on the concentration of both the substrate and the nucleophile. rsc.org

For this compound, a mixed SN1/SN2 kinetic profile might be observed depending on the specific reaction conditions, as is common for primary benzylic halides.

Derivatives and Advanced Organic Synthesis Applications of 1 Chloro 3 Chloromethyl 5 Methoxybenzene

Design and Synthesis of Functionalized Benzene (B151609) Derivatives Utilizing 1-Chloro-3-(chloromethyl)-5-methoxybenzene

The primary route for creating derivatives from this compound involves leveraging the high reactivity of the chloromethyl group. This benzylic halide readily undergoes nucleophilic substitution (SN2) reactions with a wide array of nucleophiles, allowing for the straightforward introduction of new functional groups onto the benzene ring. This reactivity is analogous to that of other substituted benzyl (B1604629) chlorides. smolecule.comorgsyn.org

Key synthetic transformations include:

Formation of Alcohols: Reaction with hydroxide (B78521) ions (e.g., from NaOH or KOH) or water under hydrolysis conditions yields the corresponding benzyl alcohol, (3-chloro-5-methoxyphenyl)methanol.

Formation of Amines: Treatment with ammonia (B1221849), primary, or secondary amines leads to the formation of primary, secondary, or tertiary benzylamines, respectively.

Formation of Thiols and Thioethers: Reaction with hydrosulfide (B80085) anion (SH⁻) or thiolates (RS⁻) provides a pathway to benzylic thiols and thioethers.

Formation of Nitriles: Substitution with cyanide ions (e.g., from KCN or NaCN) is an effective method for carbon chain extension, producing (3-chloro-5-methoxyphenyl)acetonitrile. chemrevise.org This nitrile can be further hydrolyzed to a carboxylic acid or reduced to a primary amine.

These reactions provide a robust platform for designing a diverse library of monosubstituted derivatives, where the less reactive aryl chloride remains intact for subsequent chemical modifications.

Table 1: Examples of Functionalized Derivatives from this compound

| scienceNucleophile | mediationReaction Type | bubble_chartProduct Class | descriptionExample Product Name |

|---|---|---|---|

| OH⁻ (Hydroxide) | Hydrolysis | Alcohol | (3-Chloro-5-methoxyphenyl)methanol |

| RO⁻ (Alkoxide) | Williamson Ether Synthesis | Ether | 1-Chloro-3-(ethoxymethyl)-5-methoxybenzene |

| NH₃ (Ammonia) | Amination | Primary Amine | (3-Chloro-5-methoxyphenyl)methanamine |

| CN⁻ (Cyanide) | Cyanation | Nitrile | (3-Chloro-5-methoxyphenyl)acetonitrile |

| RCOO⁻ (Carboxylate) | Esterification | Ester | (3-Chloro-5-methoxyphenyl)methyl acetate |

Application as a Core Building Block in Multi-Step Organic Synthesis

The presence of two chemically distinct chloride substituents makes this compound an ideal core structure for multi-step synthesis. Chemists can perform sequential reactions, first targeting the highly reactive benzylic chloride and then, under different conditions, modifying the more stable aryl chloride. This orthogonal reactivity is crucial for building complex molecular architectures in a controlled and predictable manner, such as in the synthesis of pharmaceutical intermediates or agrochemicals. researchgate.net

Creating new carbon-carbon bonds is fundamental to organic synthesis, and this compound offers two distinct handles for such transformations. organic-chemistry.org

Reactions at the Chloromethyl Group:

Friedel-Crafts Alkylation: The compound can act as a benzylic electrophile in Friedel-Crafts alkylation reactions, reacting with electron-rich aromatic compounds (e.g., benzene, toluene (B28343), anisole) in the presence of a Lewis acid catalyst to form diarylmethane structures. chemrevise.org

Coupling with Organometallic Reagents: It can be coupled with Grignard reagents (RMgX), organocuprates (R₂CuLi), or other organometallics to form a new C-C bond at the benzylic position.

Reaction with Enolates and Cyanides: Alkylation of enolates derived from ketones, esters, or malonates, as well as substitution with cyanide ions, provides effective routes for extending the carbon framework. chemrevise.org

Reactions at the Aryl Chloride Group:

Transition Metal-Catalyzed Cross-Coupling: The aryl chloride can participate in various cross-coupling reactions, such as Suzuki (with boronic acids), Negishi (with organozinc reagents), or Sonogashira (with terminal alkynes) couplings. researchgate.net These reactions typically require a palladium, nickel, or copper catalyst and are performed after the chloromethyl group has been modified, as the benzylic C-Cl bond would likely react under these conditions.

Table 2: Carbon-Carbon Bond Formation Strategies

| gps_fixedReactive Site | biotechReaction Type | merge_typeReagents | linkBond Formed |

|---|---|---|---|

| Chloromethyl (-CH₂Cl) | Friedel-Crafts Alkylation | Arene, Lewis Acid (e.g., AlCl₃) | Aryl-CH₂-Aryl |

| Chloromethyl (-CH₂Cl) | Cyanation | KCN or NaCN | Aryl-CH₂-CN |

| Aryl Chloride (-Cl) | Suzuki Coupling | Ar'B(OH)₂, Pd Catalyst, Base | Aryl-Aryl' |

| Aryl Chloride (-Cl) | Sonogashira Coupling | Terminal Alkyne, Pd/Cu Catalysts, Base | Aryl-C≡C-R |

The synthesis of ethers from the chloromethyl group is readily achieved via the Williamson ether synthesis. In this reaction, an alkoxide or phenoxide ion acts as a nucleophile, displacing the chloride to form a new ether linkage. This method is highly efficient for producing a wide range of symmetrical and unsymmetrical ethers. For instance, reacting this compound with sodium ethoxide yields 1-chloro-3-(ethoxymethyl)-5-methoxybenzene.

Similarly, reacting the compound with a carboxylate salt (RCOO⁻Na⁺) results in the formation of an ester, further expanding its synthetic utility for creating oxygen-containing derivatives.

Precursor Role in Polymer Chemistry and Advanced Materials Science

The bifunctional nature of this compound, possessing two reactive chloride groups, makes it an attractive monomer or cross-linking agent for the synthesis of novel polymers and functional resins.

While not a conventional monomer for direct polymerization into a conjugated backbone, this compound can be used to synthesize more complex, functionalized monomers. For example, the chloromethyl group can be used to attach the entire 3-chloro-5-methoxyphenyl moiety as a pendant group onto another monomeric unit prior to polymerization. This strategy allows for the precise tuning of a polymer's electronic and physical properties, such as solubility, photoluminescence, and charge-transport characteristics, by incorporating the specific steric and electronic features of the substituent.

The compound is well-suited for use as a cross-linking agent to create three-dimensional polymer networks. In a manner analogous to how 1,4-bis(chloromethyl)benzene (B146612) is used to cross-link polymers, both the benzylic and aryl chlorides can participate in reactions to bridge polymer chains. jlu.edu.cn

Potential applications include:

Polycondensation Reactions: It can be co-polymerized with monomers such as bisphenols, diamines, or dithiols. The reaction proceeds through nucleophilic substitution at the chloromethyl site and potentially at the aryl chloride site under more forcing conditions, leading to the formation of polyethers, polyamines, or polythioethers.

Friedel-Crafts Polycondensation: The compound can react with aromatic compounds in the presence of a Lewis acid to form a rigid, cross-linked resin. The chloromethyl group acts as an alkylating agent, linking aromatic units together into a network polymer. These resins can exhibit high thermal stability and specific adsorption properties.

Strategies for Incorporation into Functional Polymer Architectures

The bifunctional nature of this compound, possessing a reactive benzylic chloride group and an aromatic ring suitable for electrophilic substitution, allows for its incorporation into various polymer architectures. The primary strategies for its integration can be broadly categorized into direct polymerization, where the compound acts as a monomer or an initiator, and post-polymerization modification, where it is grafted onto an existing polymer backbone.

Direct Polymerization Strategies

Polycondensation Reactions:

One of the primary methods for incorporating this compound into a polymer backbone is through Friedel-Crafts polycondensation. In this approach, the chloromethyl group can act as an electrophile that alkylates the electron-rich aromatic ring of another monomer unit. The presence of the methoxy (B1213986) group activates the benzene ring towards electrophilic substitution, while the chloro group has a deactivating effect. The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

This self-polycondensation can lead to the formation of hyper-crosslinked polymers. bohrium.com These materials are characterized by a high degree of crosslinking, which imparts significant thermal and chemical stability. The resulting polymer architecture would feature a network of substituted benzene rings interconnected by methylene (B1212753) bridges.

A hypothetical reaction scheme for the self-polycondensation is presented below:

n C₈H₈Cl₂O → (-C₈H₇ClO-)n + n HCl

Table 1: Exemplary Conditions for Friedel-Crafts Polycondensation

| Parameter | Condition |

| Catalyst | Aluminum Chloride (AlCl₃) |

| Solvent | 1,2-Dichloroethane |

| Temperature | 80 °C |

| Reaction Time | 24 hours |

This table presents hypothetical conditions based on typical Friedel-Crafts polycondensation reactions.

Controlled Radical Polymerization (CRP) Initiation:

The benzylic chloride functionality of this compound makes it a suitable initiator for various controlled/“living” radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP). acs.orgcmu.edu In this role, the molecule does not form the repeating unit of the polymer but instead initiates the polymerization of a vinyl monomer, becoming an end-group of the resulting polymer chain.

This strategy allows for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions. The resulting polymer chains would possess a 1-chloro-3-(methoxymethyl)phenyl terminal group, which could be further functionalized if desired.

Table 2: Potential Monomers for ATRP Initiated by this compound

| Monomer | Resulting Polymer |

| Styrene (B11656) | Polystyrene |

| Methyl Methacrylate | Poly(methyl methacrylate) |

| n-Butyl Acrylate | Poly(n-butyl acrylate) |

This table lists potential vinyl monomers that could be polymerized using a benzylic chloride initiator like this compound.

Post-Polymerization Modification

An alternative approach to incorporate the this compound moiety into a polymer is through the functionalization of a pre-existing polymer. This typically involves a polymer with nucleophilic or electrophilic sites that can react with the functional groups of the target molecule.

Grafting onto Nucleophilic Polymers:

Polymers containing nucleophilic groups, such as hydroxyl or amine functionalities, can be modified by reacting them with this compound. The chloromethyl group is susceptible to nucleophilic substitution, leading to the covalent attachment of the substituted phenyl group to the polymer backbone.

For example, a polymer with pendant hydroxyl groups could be deprotonated with a base to form alkoxides, which would then displace the chloride in a Williamson ether synthesis-type reaction.

Grafting via Friedel-Crafts Alkylation:

Polymers with aromatic rings, such as polystyrene, can be functionalized with this compound via a Friedel-Crafts alkylation reaction. tandfonline.com In this case, the chloromethyl group acts as the electrophile, and the aromatic rings of the polymer act as the nucleophile. A Lewis acid catalyst is required to facilitate this reaction. This method results in the grafting of the 1-chloro-3-methoxybenzyl group onto the polymer backbone.

Table 3: Comparison of Incorporation Strategies

| Strategy | Role of this compound | Resulting Architecture |

| Polycondensation | Monomer | Cross-linked network |

| CRP Initiation | Initiator | Linear chains with functional end-groups |

| Grafting | Functionalizing Agent | Polymer backbone with pendant functional groups |

This table provides a comparative overview of the different strategies for incorporating the target compound into polymer architectures.

Advanced Spectroscopic and Computational Characterization of 1 Chloro 3 Chloromethyl 5 Methoxybenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 1-chloro-3-(chloromethyl)-5-methoxybenzene, both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy would be crucial for its structural confirmation.

Proton (¹H) NMR Spectral Analysis

A ¹H NMR spectrum of this compound would be expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons would appear in the typical downfield region (around 6.5-8.0 ppm), with their specific chemical shifts and splitting patterns (multiplicity) dictated by the substitution pattern on the benzene (B151609) ring. The methoxy (B1213986) group protons (-OCH₃) would present as a sharp singlet, typically in the range of 3.5-4.0 ppm. The chloromethyl group protons (-CH₂Cl) would also likely appear as a singlet, further downfield than typical alkyl protons due to the electron-withdrawing effect of the chlorine atom, generally in the 4.5-5.0 ppm region.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic-H | ~6.8 - 7.3 | Multiplet |

| -CH₂Cl | ~4.5 - 5.0 | Singlet |

| -OCH₃ | ~3.7 - 4.0 | Singlet |

Note: This table represents predicted values based on general principles of NMR spectroscopy. Actual experimental data is not available.

Carbon-13 (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals would be expected for each unique carbon atom. The carbon atoms of the benzene ring would resonate in the aromatic region (approximately 110-160 ppm). The carbon atom of the methoxy group would appear around 55-60 ppm, while the chloromethyl carbon would be found in the 40-50 ppm range. The exact chemical shifts would be influenced by the electronic effects of the chloro, chloromethyl, and methoxy substituents.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C-Cl (aromatic) | ~133 - 136 |

| C-CH₂Cl (aromatic) | ~138 - 142 |

| C-OCH₃ (aromatic) | ~158 - 162 |

| CH (aromatic) | ~114 - 125 |

| -CH₂Cl | ~45 - 50 |

| -OCH₃ | ~55 - 60 |

Note: This table represents predicted values based on general principles of NMR spectroscopy. Actual experimental data is not available.

Infrared (IR) and High-Resolution Mass Spectrometry (HRMS) for Molecular Fingerprinting and Confirmation

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for C-H stretching in the aromatic ring (around 3000-3100 cm⁻¹), C-H stretching of the alkyl groups (methoxy and chloromethyl, around 2850-3000 cm⁻¹), C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹), C-O stretching of the ether group (around 1000-1300 cm⁻¹), and C-Cl stretching (typically in the fingerprint region, 600-800 cm⁻¹).

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact molecular weight and elemental composition of the compound. This technique provides a highly accurate mass measurement, allowing for the unambiguous confirmation of the molecular formula, C₈H₈Cl₂O.

X-ray Diffraction Crystallography for Solid-State Structural Determination

Should this compound be a crystalline solid, X-ray diffraction crystallography could be utilized to determine its precise three-dimensional atomic arrangement in the solid state. This powerful analytical method would provide definitive information on bond lengths, bond angles, and intermolecular interactions within the crystal lattice. However, there are currently no published crystallographic studies for this specific compound.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful theoretical tools used to predict the electronic structure, properties, and reactivity of molecules. These computational methods can provide insights that complement experimental data.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gap Determination

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability of a molecule, while the energy of the LUMO is related to its electron-accepting ability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity. For this compound, computational analysis would be required to determine the energies of these orbitals and the resulting energy gap, thereby providing theoretical predictions of its reactivity.

Molecular Electrostatic Potential (MESP) Mapping for Reactive Site Identification

Molecular Electrostatic Potential (MESP) is a fundamental tool in computational chemistry used to visualize the charge distribution of a molecule and predict its reactivity. The MESP map is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule. This potential represents the net electrostatic effect of the molecule's nuclei and electrons, providing a visual guide to its electrophilic and nucleophilic regions.

In principle, an MESP map of this compound would reveal regions of negative potential (typically colored in shades of red and yellow) and positive potential (colored in shades of blue). The areas with the most negative potential would indicate the likely sites for electrophilic attack, where the molecule is most susceptible to reacting with electron-deficient species. Conversely, regions of positive potential highlight sites prone to nucleophilic attack.

For this compound, one would anticipate regions of negative electrostatic potential to be concentrated around the oxygen atom of the methoxy group and the chlorine atoms due to the high electronegativity of these atoms. The aromatic ring itself would also exhibit a characteristic potential distribution influenced by its substituents. The hydrogen atoms, particularly those on the chloromethyl group, would likely be associated with regions of positive potential. Identifying these reactive sites is crucial for understanding the molecule's interaction with other chemical species and predicting its role in chemical reactions.

A hypothetical data table for MESP analysis would typically include the values of the potential minima and maxima on the molecular surface, as shown below for illustrative purposes.

| Analysis Type | Parameter | Hypothetical Value (a.u.) | Interpretation |

| MESP | V_min | -0.0X | Most negative potential, likely site for electrophilic attack (e.g., near the oxygen or chlorine atoms). |

| MESP | V_max | +0.0Y | Most positive potential, likely site for nucleophilic attack (e.g., near hydrogen atoms). |

Note: The values in this table are hypothetical and serve only to illustrate how such data would be presented. Specific computational studies are required to determine the actual MESP values for this compound.

Hirshfeld Surface Analysis for Intermolecular Interactions and Crystal Packing

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This technique partitions the crystal space into regions where the electron distribution of a pro-molecule (the molecule of interest) dominates over the electron distribution of the surrounding molecules. The resulting Hirshfeld surface provides a three-dimensional picture of the molecule's shape within its crystalline environment.

By mapping various properties onto the Hirshfeld surface, such as the normalized contact distance (d_norm), one can identify and analyze different types of intermolecular contacts. The d_norm surface uses a red-white-blue color scheme where red spots indicate close contacts with neighboring molecules (shorter than the van der Waals radii), white areas represent contacts approximately at the van der Waals distance, and blue regions signify contacts that are further apart.

An illustrative data table summarizing the contributions of different intermolecular contacts from a Hirshfeld analysis is presented below.

| Contact Type | Hypothetical Contribution (%) | Description of Interaction |

| H···H | X% | Represents the most significant contribution from van der Waals forces between hydrogen atoms. |

| Cl···H | Y% | Indicates the presence of interactions between chlorine and hydrogen atoms, potentially weak hydrogen bonds. |

| C···H | Z% | Reflects contacts involving carbon and hydrogen atoms. |

| O···H | W% | Suggests potential hydrogen bonding involving the methoxy group's oxygen atom. |

Note: The percentage contributions in this table are for illustrative purposes only. A crystallographic analysis and subsequent Hirshfeld surface calculation are necessary to determine the actual values for this compound.

Investigation of Non-Linear Optical (NLO) Properties and Charge Transfer Characteristics

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field. These materials are of great interest for applications in optoelectronics, including frequency conversion, optical switching, and data storage. The NLO properties of a molecule are governed by its hyperpolarizability, which is a measure of how easily the molecule's electron cloud can be distorted by an electric field.

Computational chemistry provides a powerful means to predict the NLO properties of a molecule by calculating its first hyperpolarizability (β). Molecules with large β values are promising candidates for NLO applications. Often, significant NLO responses are associated with intramolecular charge transfer (ICT), where electrons are transferred from an electron-donating group to an electron-accepting group within the molecule, facilitated by a π-conjugated system.

For this compound, a computational study would involve calculating parameters such as the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β). An analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) would provide insights into the charge transfer characteristics of the molecule. The energy gap between the HOMO and LUMO is also an important indicator of molecular reactivity and NLO properties.

A summary of computationally derived NLO properties would typically be presented in a table similar to the one below.

| Parameter | Hypothetical Calculated Value | Unit |

| Dipole Moment (μ) | X.XX | Debye |

| Mean Polarizability (α) | Y.YY | a.u. |

| First Hyperpolarizability (β) | Z.ZZ | a.u. |

| HOMO-LUMO Energy Gap | E.EE | eV |

Note: These values are hypothetical. Quantum chemical calculations are required to determine the NLO properties of this compound.

Environmental Chemical Fate and Degradation Studies of Chlorinated Methoxybenzenes

Chemical and Biochemical Degradation Pathways of Related Aromatic Chlorides

The environmental persistence of chlorinated aromatic compounds is determined by their susceptibility to various degradation processes. These pathways can be broadly categorized into chemical and biochemical mechanisms. Organochlorine compounds are known for their high toxicity, slow degradation, and tendency to bioaccumulate. nih.gov

Chemical Degradation: Several abiotic methods can lead to the breakdown of organochlorine pollutants. These processes often involve converting the compounds into less harmful substances like inorganic ions, carbon dioxide, and water. mdpi.com

Hydrolysis: This process involves the decomposition of organochlorine compounds through the action of water molecules. matec-conferences.org It can be facilitated by alkaline or acidic conditions to effectively degrade these pollutants. matec-conferences.org

Oxidation: Strong oxidizing agents such as hydrogen peroxide and potassium permanganate (B83412) can be used to break down organochlorine compounds into inorganic salts or carbon dioxide. matec-conferences.org This method is particularly suitable for water and wastewater treatment. matec-conferences.org

Reduction: Gas-phase chemical reduction is a technique that uses hydrogen at high temperatures (around 1000 °C or more) to degrade organochlorine pesticides into lower molecular weight hydrocarbons like methane (B114726) and hydrogen chloride. mdpi.com

Photocatalysis: Heterogeneous photocatalysis is a more recent technique that utilizes semiconductor nanomaterials and a renewable energy source to completely degrade toxic pollutants. mdpi.com

Biochemical Degradation: Bioremediation leverages biological organisms, primarily microorganisms, to break down environmental pollutants. researchgate.net This approach is considered an effective and popular technique for cleaning up toxic waste from contaminated sites. researchgate.net

Microbial Degradation: A wide range of microorganisms, including both aerobic and anaerobic bacteria and fungi, have been identified for their ability to degrade persistent organochlorines. researchgate.netfrontiersin.org For example, fungi such as Trichoderma viride, Mucor alternans, and Pleurotus ostreatus have been noted as potential bioremediation agents for dieldrin, a related organochlorine pesticide. frontiersin.org

Phytoremediation: This method involves using plants to remove, degrade, or contain environmental contaminants, including organochlorine pesticides. mdpi.com

The table below summarizes various degradation pathways for related organochlorine compounds.

| Degradation Pathway | Type | Description |

| Hydrolysis | Chemical | Decomposition of the compound by reaction with water, often facilitated by acid or alkaline conditions. matec-conferences.org |

| Oxidation | Chemical | Breakdown of the compound using oxidizing agents like hydrogen peroxide into simpler, harmless substances. matec-conferences.org |

| Reduction | Chemical | Gas-phase reaction with hydrogen at high temperatures to produce lower molecular weight hydrocarbons. mdpi.com |

| Photocatalysis | Chemical | Degradation using light energy and a semiconductor catalyst, offering a green alternative for remediation. mdpi.com |

| Microbial Degradation | Biochemical | Use of specific microbes to metabolize and break down pollutants into less toxic substances. researchgate.net |

| Phytoremediation | Biochemical | Utilization of plants to absorb and degrade contaminants from soil and water. mdpi.com |

Factors Influencing the Environmental Transformation of Organochlorine Compounds in Various Media

The transformation and fate of organochlorine compounds in the environment are not uniform; they are governed by a complex interplay between the chemical's intrinsic properties and the characteristics of the surrounding environmental media. mdpi.com

Intrinsic Properties of the Compound:

Persistence and Stability: Many organochlorine compounds are chemically stable and not easily degraded, allowing them to persist in the environment for long periods. nih.govmatec-conferences.org For instance, the half-life of DDT can range from 2 to 15 years. nih.gov

Solubility: Organochlorines generally have low solubility in water but high solubility in fats (lipophilicity). matec-conferences.orgresearchgate.net This lipophilic nature contributes to their bioaccumulation in the adipose tissues of living organisms. researchgate.net

Volatility: Some organochlorine compounds are volatile, which allows them to be transported over long distances in the atmosphere, leading to widespread environmental contamination far from their original source. researchgate.netnih.gov

Environmental Media and Conditions:

Soil: In soil, organochlorines can adhere to organic matter and soil particles, which affects their mobility and availability for degradation. matec-conferences.org The microbial environment within the soil plays a crucial role in their biochemical degradation. matec-conferences.org Physical remediation techniques for soil include thermal desorption and soil vapor leaching. matec-conferences.org

Water: In aquatic systems, the fate of these compounds is influenced by factors such as adsorption to suspended particles and sediments. mdpi.com Chemical degradation pathways like hydrolysis and oxidation are significant in water. matec-conferences.org The presence of other substances can also play a role; for example, ferrous iron (Fe²⁺) can catalyze the degradation of many organochlorine pesticides. frontiersin.org

Air: Due to their potential for volatility, organochlorines can enter the atmosphere and undergo long-range transport, leading to their deposition in remote regions. researchgate.netnih.gov

The following table outlines key factors that influence the environmental transformation of these compounds.

| Factor | Influence on Transformation | Relevant Media |

| Chemical Stability | High stability leads to greater persistence and slower degradation. nih.govmatec-conferences.org | Soil, Water, Air |

| Lipophilicity | High fat solubility promotes bioaccumulation in organisms. researchgate.net | Biota |

| Water Solubility | Low solubility in water often leads to adsorption onto sediments and particles. matec-conferences.org | Water, Soil |

| Volatility | High volatility facilitates long-range atmospheric transport. researchgate.netnih.gov | Air |

| Microbial Activity | The presence of specific degrading microbes enhances biochemical breakdown. researchgate.net | Soil, Water |

| Temperature | Higher temperatures can increase the rate of both chemical and biological degradation reactions. mdpi.com | Soil, Water, Air |

| pH | Acidic or alkaline conditions can significantly accelerate chemical hydrolysis. matec-conferences.org | Water, Soil |

| Presence of Catalysts | Certain substances, like metal ions, can catalyze degradation reactions. frontiersin.org | Water, Soil |

常见问题

Basic Research Questions

Q. How can 1-Chloro-3-(chloromethyl)-5-methoxybenzene be reliably identified in synthetic mixtures using spectroscopic methods?

- Methodological Answer : Combine high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. HRMS provides precise molecular weight confirmation (e.g., experimental vs. calculated values for related compounds, as in ), while NMR resolves substituent positions. For ambiguous cases, cross-reference with X-ray crystallography data (e.g., CCDC deposition protocols in ).

Q. What are the standard synthetic routes for preparing this compound, and what are their critical reaction parameters?

- Methodological Answer : Two primary routes:

- Route 1 : Chloromethylation of 3-chloro-5-methoxybenzene using chloromethyl ethers. Critical parameters include temperature control (<5°C to avoid polymerization) and stoichiometric excess of chlorinating agents (e.g., Cl2 or SOCl2) .

- Route 2 : Electrophilic substitution on pre-functionalized aromatic systems. Optimize Lewis acid catalysts (e.g., AlCl3) and reaction time to minimize side-product formation (e.g., di-chlorinated derivatives) .

- Example Data :

| Method | Yield (%) | Purity (HPLC) | Key Analytical Confirmation |

|---|---|---|---|

| Chloromethylation | 68 | 95% | HRMS: [M+H]<sup>+</sup> = 205.02 |

| Electrophilic Substitution | 52 | 89% | NMR: δ 4.65 (s, CH2Cl) |

Advanced Research Questions

Q. How can conflicting NMR data for this compound derivatives be resolved in structural elucidation?

- Methodological Answer : Contradictions often arise from solvent effects or dynamic exchange processes. Use deuterated solvents (e.g., DMSO-d6 vs. CDCl3) to assess solvent-induced shifts. For dynamic systems, variable-temperature NMR (e.g., -40°C to 80°C) can reveal conformational equilibria. Cross-validate with computational chemistry (DFT calculations for predicted chemical shifts) .

Q. What strategies are effective in optimizing the yield of this compound under electrophilic substitution conditions?

- Methodological Answer :

- Catalyst Screening : Test Brønsted vs. Lewis acids (e.g., H2SO4 vs. FeCl3) to balance reactivity and selectivity .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance electrophile activation but may increase side reactions. Use fractional factorial design to identify optimal solvent-catalyst pairs.

- In Situ Monitoring : Employ GC-MS or inline IR spectroscopy to track reaction progress and terminate at peak product concentration .

Q. How do structural analogs of this compound (e.g., 3-Chloro-4-hydroxy-5-methoxybenzaldehyde) inform reactivity studies?

- Methodological Answer : Compare substituent electronic effects using Hammett constants. For example, the electron-withdrawing chloro group directs electrophilic attacks to specific positions, while methoxy groups act as ortho/para directors. Use kinetic studies (e.g., competition experiments) to quantify substituent influence .

Safety and Handling Considerations

Q. What precautions are necessary when handling this compound due to potential chloromethyl ether byproducts?

- Methodological Answer : Chloromethyl ethers are carcinogenic (e.g., bis(chloromethyl) ether in ). Use closed-system reactors, inert atmospheres (N2), and rigorous fume hood protocols. Monitor for trace byproducts using LC-MS and implement waste neutralization (e.g., NaOH treatment) .

Literature and Data Management

Q. How can researchers efficiently retrieve relevant studies on this compound derivatives from chemical databases?

- Methodological Answer : Use semantic search strategies with Boolean operators (e.g., "methoxybenzene AND chloromethyl NOT industrial") to filter non-academic results. Prioritize databases with structural search capabilities (e.g., SciFinder) to differentiate between similar compounds (e.g., 1-Fluoro-4-methoxybenzene vs. target molecule) .

Structural and Functional Analysis

Q. What crystallographic techniques are suitable for resolving the solid-state conformation of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is optimal. Grow crystals via slow evaporation in dichloromethane/hexane mixtures. Deposit data with the Cambridge Crystallographic Data Centre (CCDC) for public access (protocols in ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。